2'-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}biphenyl-2-carboxylic acid
Overview
Description
2’-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}biphenyl-2-carboxylic acid is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are aromatic heterocyclic compounds known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}biphenyl-2-carboxylic acid typically involves the coupling of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . This is followed by further functionalization to introduce the biphenyl and carboxylic acid groups. The reaction conditions often include the use of solvents like ethanol and catalysts such as L-proline .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and microwave irradiation techniques . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2’-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}biphenyl-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens . The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzothiazole derivatives .
Scientific Research Applications
2’-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}biphenyl-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2’-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}biphenyl-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole moiety is known to inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Shares the benzothiazole core but lacks the biphenyl and carboxylic acid groups.
4-(6-Methyl-1,3-benzothiazol-2-yl)aniline: Similar structure but with an aniline group instead of the carboxylic acid.
Uniqueness
2’-{[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl}biphenyl-2-carboxylic acid is unique due to its combination of the benzothiazole moiety with a biphenyl and carboxylic acid group.
Properties
IUPAC Name |
2-[2-[[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]carbamoyl]phenyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O3S/c1-17-10-15-24-25(16-17)34-27(30-24)18-11-13-19(14-12-18)29-26(31)22-8-4-2-6-20(22)21-7-3-5-9-23(21)28(32)33/h2-16H,1H3,(H,29,31)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGISGNOEIGJIQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C5=CC=CC=C5C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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